molecular formula C8H7FO3 B14867091 2-Fluoro-6-(hydroxymethyl)benzoic acid

2-Fluoro-6-(hydroxymethyl)benzoic acid

Cat. No.: B14867091
M. Wt: 170.14 g/mol
InChI Key: KQTYBMFUAGOUBF-UHFFFAOYSA-N
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Description

2-Fluoro-6-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a hydroxymethyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(hydroxymethyl)benzoic acid typically involves the nucleophilic substitution of a fluorine atom on a benzoic acid derivative. One common method includes the use of fluorinating agents such as potassium fluoride in the presence of a suitable solvent like acetonitrile. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-Fluoro-6-carboxybenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield 2-Fluoro-6-(hydroxymethyl)benzyl alcohol.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: 2-Fluoro-6-carboxybenzoic acid.

    Reduction: 2-Fluoro-6-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(hydroxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets due to its electronegativity, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-(hydroxymethyl)benzoic acid
  • 2-Fluoro-3-(hydroxymethyl)benzoic acid
  • 2-Fluoro-6-hydroxybenzoic acid

Comparison: 2-Fluoro-6-(hydroxymethyl)benzoic acid is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical and biological activities, making it a valuable molecule for targeted applications in research and industry.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-6-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

KQTYBMFUAGOUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)CO

Origin of Product

United States

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